(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
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Description
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPBA belongs to the class of thiazole derivatives and has shown promising results in research studies related to cancer, inflammation, and neurological disorders.
Scientific Research Applications
Anticancer Properties
Benzothiazole derivatives, including fluorinated analogs, have been extensively studied for their anticancer properties. Hutchinson et al. (2001) investigated a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, revealing potent in vitro cytotoxicity against certain human breast cancer cell lines while demonstrating specificity by being inactive against nonmalignant and other cancer cell lines. This study underscores the benzothiazole scaffold's potential in designing antitumor agents with precise action mechanisms, possibly including "(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide" (Hutchinson et al., 2001).
Antimicrobial Activity
Another area of application for benzothiazole derivatives lies in their antimicrobial efficacy. Narayana et al. (2004) synthesized a range of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, demonstrating antifungal activity. This suggests that modifications to the benzothiazole core can yield compounds with potent antimicrobial properties, potentially relevant for the development of new antimicrobial agents based on the structure of "(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide" (Narayana et al., 2004).
Pharmacological Screening
The structural diversity of benzothiazole derivatives enables their application in various pharmacological screenings. Bikobo et al. (2017) investigated a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives for antimicrobial activity, demonstrating potent effects against pathogenic strains. This research points to the potential of benzothiazole derivatives, including "(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide," in serving as leads for developing new antimicrobial agents (Bikobo et al., 2017).
Antipsychotic Potential
Exploration into benzamide and benzothiazole conjugates has also hinted at potential antipsychotic applications. Yang et al. (2016) synthesized a series of benzamides with potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptor properties, offering insights into the development of antipsychotic medications. This suggests a possible research avenue for "(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide" in the context of mental health disorders (Yang et al., 2016).
properties
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-5-9-18-12-10(16)7-6-8-11(12)20-14(18)17-13(19)15(2,3)4/h1,6-8H,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWDSBGTBDXXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)F)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide |
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